molecular formula C14H14N2O2 B11866921 Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 26862-72-6

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate

Cat. No.: B11866921
CAS No.: 26862-72-6
M. Wt: 242.27 g/mol
InChI Key: PPMUTDCSFJUILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate (CAS 26862-72-6) is a synthetic pyrroloquinoline derivative of significant interest in medicinal chemistry research. With the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol, this compound serves as a key scaffold in the development of novel therapeutic agents . Pyrroloquinoline derivatives are extensively investigated for their diverse biological activities. Research indicates that related 2,3-dihydro-1H-pyrroloquinoline complexes exhibit promising anti-cancer properties, particularly as hypoxia-selective agents for radiotherapy and chemotherapy, offering potential for targeting resistant tumors . Furthermore, structurally similar dihydropyrroloquinolinone derivatives have demonstrated potent in vitro and in vivo antileishmanial efficacy against visceral leishmaniasis, a neglected tropical disease, highlighting the therapeutic potential of this chemical class against parasitic infections . The broader family of pyrroloquinoline derivatives is also known for a plethora of biological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities, making them a versatile framework in drug discovery . This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to their institution's chemical handling protocols.

Properties

CAS No.

26862-72-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-7-12-13(16)9-10-5-3-4-6-11(10)15-12/h3-6,9H,2,7-8H2,1H3

InChI Key

PPMUTDCSFJUILM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NC3=CC=CC=C3C=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system can yield the desired compound . Another approach involves the Friedländer condensation, which is an acid-catalyzed reaction in the absence of a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antileishmanial Activity

Recent studies have demonstrated that derivatives of ethyl 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one show promising antileishmanial effects. For instance, one derivative exhibited significant inhibition of parasite burden in infected mice .

Antimalarial Properties

Compounds related to ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate have been reported to display antimalarial activity. These compounds target specific pathways in the malaria parasite, offering a potential avenue for drug development .

Phosphodiesterase Inhibition

Some derivatives have been identified as potent phosphodiesterase type 5 inhibitors. This class of compounds is relevant for treating erectile dysfunction and pulmonary hypertension .

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of ethyl 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one through post-Ugi modifications. These compounds were evaluated for their biological activities against visceral leishmaniasis and showed promising results with effective inhibition rates in vitro and in vivo .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrated that certain derivatives maintain stability in simulated gastric and intestinal fluids, indicating their potential for oral bioavailability. This characteristic is crucial for the development of effective oral medications .

Tables

Application Details
Antileishmanial ActivityEffective against visceral leishmaniasis; demonstrated significant inhibition in vivo .
Antimalarial PropertiesTargeting specific pathways in malaria parasites; promising candidates for drug development .
Phosphodiesterase InhibitionPotential treatments for erectile dysfunction; relevant derivatives identified .

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo-quinoline and pyrrolo-heterocyclic derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Substituent Variants in Pyrrolo[3,2-b]quinoline Derivatives

Comparison with Pyrrolo[2,3-b]quinoxaline Derivatives

Table 2: Ethyl Esters in Related Heterocyclic Systems
Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Bioactivity
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Pyrrolo[2,3-b]quinoxaline 3,5-Dichlorophenyl, amino ~428.3* Antimicrobial (inferred from dichlorophenyl)
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Pyrrolo[2,3-b]quinoxaline Hexyl, amino ~368.5* Enhanced lipophilicity
Ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate (Target) Pyrrolo[3,2-b]quinoline None (ethyl ester only) ~275.3* N/A

Key Observations:

  • Bioactivity: Dichlorophenyl and hexyl substituents in quinoxaline derivatives may improve antimicrobial or cell-membrane penetration, whereas the target compound’s simpler structure may prioritize synthetic versatility .

Ethyl Esters in Other Pyrrolo-Heterocycles

Table 3: Ethyl Ester Variants Across Scaffolds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notes
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate Pyrrolo[3,4-b]quinoline Ethoxy-oxoethyl side chain 328.4 Increased hydrophobicity
Ethyl 6-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate Pyrrolo[3,4-b]quinoline 6-Methoxy 298.3 Electron-donating group enhances stability
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate Pyrrolo[2,3-c]pyridine None 206.2 Smaller scaffold, lower molecular weight

Key Observations:

  • Electronic Effects: Methoxy substituents (e.g., in ) can stabilize the aromatic system via electron donation, contrasting with the target compound’s unsubstituted quinoline ring .

Biological Activity

Ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate (CID 276315) is a compound belonging to the class of pyrroloquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} and features a pyrroloquinoline backbone. Its structure is characterized by a carboxylate group that plays a crucial role in its biological activity. The compound's properties include:

  • Molecular Weight: 242.28 g/mol
  • Solubility: Soluble in organic solvents; limited water solubility
  • Stability: Stable under standard laboratory conditions

2. Apoptosis Inhibition

The compound is believed to possess anti-apoptotic properties through the inhibition of caspase-3, a critical enzyme in the apoptotic pathway. This mechanism was observed in related compounds where effective suppression of apoptosis was noted, indicating potential therapeutic applications in neurodegenerative diseases and other conditions characterized by excessive apoptosis .

3. Cancer Therapeutics

Pyrroloquinolines have been explored as potential cancer therapeutics due to their ability to target various signaling pathways involved in tumor growth. For instance, derivatives have shown inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . Although specific studies on this compound are sparse, its structural attributes position it as a candidate for further investigation in oncological settings.

Case Studies and Research Findings

StudyFocusFindings
Antileishmanial ActivityCompound exhibited CC50 = 65.11 μM; anti-amastigote IC50 = 8.36 μM; significant reduction in liver and spleen parasite burden in mice (56.2% and 61.1% respectively).
Molecular DockingCompound showed strong binding affinity at the active site of LdTop1; docking score of -8.4789 kcal/mol indicating potential as an antileishmanial agent.
Apoptosis SuppressionRelated compounds effectively inhibited caspase-3; potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetic acid for reflux) and reaction time (2–5 hours) significantly impact yields.
  • Purification often involves recrystallization from ethanol or ethyl acetate ().

Which spectroscopic and analytical methods are essential for characterizing this compound?

Basic Research Question
Core techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., ¹H/¹³C NMR to resolve methyl, ethyl, and aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., ESIMS m/z 309.3–402.2 in ).
  • X-ray Crystallography : To resolve stereochemistry and hydrogen-bonding networks ().

Advanced Tip : Combine NMR with crystallography to address ambiguities in substituent positioning (e.g., distinguishing cis/trans isomers in ).

How can researchers optimize reaction yields when synthesizing derivatives?

Advanced Research Question
Yield optimization involves:

  • Catalyst Screening : Aluminum chloride (AlCl₃) enhances cyclization efficiency in heterocyclic systems (e.g., 73% yield in ).
  • Temperature Control : Maintaining 378 K during key steps minimizes side reactions ().
  • Workup Adjustments : pH adjustment to 10 post-reaction improves product isolation ().

Q. Data-Driven Example :

ParameterImpact on Yield
Reaction Time (5h)Maximizes cyclization
Solvent (1,2-Dichlorobenzene)Reduces byproduct formation

How to resolve discrepancies between NMR data and X-ray crystallography in structural determination?

Advanced Research Question
Conflicts between NMR and crystallography often arise from dynamic processes (e.g., ring puckering) or crystal packing effects.

  • Step 1 : Use SHELXL () to refine crystallographic data and validate bond lengths/angles.
  • Step 2 : Compare experimental NMR shifts with DFT-calculated values to identify conformational flexibility.
  • Case Study : In , crystallography resolved ambiguities in substituent positions that NMR alone could not.

Recommendation : Cross-validate with IR spectroscopy (e.g., carbonyl stretches at 1701–1731 cm⁻¹ in ).

What strategies are used to design derivatives with enhanced biological activity?

Advanced Research Question
Focus on structure-activity relationships (SAR):

  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., chloro, fluoro) to improve binding affinity ().
  • Scaffold Modulation : Modify the pyrroloquinoline core to mimic natural alkaloids ().

Example : NQDI-1, a derivative with a keto group, inhibits ASK1 kinase (IC₅₀ = 3000 nM; Kᵢ = 500 nM) ().

What are the key structural features influencing the compound’s biological activity?

Basic Research Question
Critical features include:

  • Pyrroloquinoline Core : Facilitates π-π stacking with enzyme active sites ().
  • Ethyl Ester Group : Enhances membrane permeability ().
  • Substituent Positioning : Para-substituted halogens (e.g., Cl, F) improve target selectivity ().

Q. Supporting Data :

DerivativeActivity (IC₅₀)Key Feature
NQDI-13000 nMKeto group
Compound 215 ()N/A3-Fluoro-2-iodo substitution

How to analyze hydrogen bonding patterns and their impact on crystal packing?

Advanced Research Question
Methodology includes:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, R motifs) using Etter’s rules ().
  • C–H···π Interactions : Quantify their role in stabilizing crystal dimers ().

Case Study : In , C–H···π interactions formed centrosymmetric dimers, while weak C–H···O bonds extended packing into columns.

Tools : SHELXPRO () for hydrogen bond parameter extraction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.